molecular formula C8H11NO3 B12932642 4-Methoxy-3-(methoxymethoxy)pyridine

4-Methoxy-3-(methoxymethoxy)pyridine

Cat. No.: B12932642
M. Wt: 169.18 g/mol
InChI Key: BFMLQJRPIFLBRU-UHFFFAOYSA-N
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Description

4-Methoxy-3-(methoxymethoxy)pyridine is a substituted pyridine derivative characterized by two oxygen-containing functional groups: a methoxy (-OCH₃) group at the 4-position and a methoxymethoxy (-OCH₂OCH₃) group at the 3-position. This compound is frequently utilized as a synthetic intermediate in medicinal chemistry, particularly in the preparation of bioactive molecules and heterocyclic frameworks. The methoxymethoxy group serves as a versatile protecting group for hydroxyl functionalities, offering stability under basic conditions while being cleavable under acidic conditions . Its structural features influence both electronic and steric properties, impacting reactivity in nucleophilic and electrophilic substitutions.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

4-methoxy-3-(methoxymethoxy)pyridine

InChI

InChI=1S/C8H11NO3/c1-10-6-12-8-5-9-4-3-7(8)11-2/h3-5H,6H2,1-2H3

InChI Key

BFMLQJRPIFLBRU-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=CN=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-3-(methoxymethoxy)pyridine can be synthesized through various methods. One common method involves the reaction of 4-methoxypyridine with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of 4-Methoxy-3-(methoxymethoxy)pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalytic hydrogenation of 4-methoxypyridine-N-oxide is another method that has been studied for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(methoxymethoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-3-(methoxymethoxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(methoxymethoxy)pyridine involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methoxymethoxy groups can influence the binding affinity and specificity of the compound to its targets. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Methoxymethoxy vs. Methoxy Groups : The methoxymethoxy group (-OCH₂OCH₃) is bulkier and more electron-rich than a simple methoxy group (-OCH₃), enhancing steric hindrance and directing electrophilic substitutions to specific positions. For example, in pyridine derivatives, the methoxymethoxy group at C-3 stabilizes adjacent positions against nucleophilic attacks, unlike methoxy groups, which primarily donate electrons without significant steric effects .
  • Halogenated Derivatives: Bromine or iodine at C-2 or C-4 (e.g., compounds from ) increase electrophilicity, enabling cross-coupling reactions.

Stability and Protecting Group Utility

  • Acid Sensitivity : The methoxymethoxy group is cleaved under mild acidic conditions (e.g., TFA), whereas methoxy groups require harsher conditions (e.g., BBr₃). This property is exploited in the synthesis of mitochondrial inhibitors, where selective deprotection is critical .
  • Comparative Stability : Silyl-protected analogs (e.g., 4-Methoxy-3-(triisopropylsilyl)pyridine) exhibit superior stability under basic conditions but are prone to fluoride-mediated cleavage, unlike methoxymethoxy-protected derivatives .

Research Findings and Data

Spectroscopic Data

  • ¹H NMR : The methoxymethoxy group resonates as a singlet at δ 3.3–3.5 ppm, distinct from methoxy signals (δ 3.8–4.0 ppm) .
  • HRMS : Molecular ion peaks for 4-Methoxy-3-(methoxymethoxy)pyridine derivatives align with calculated values within 2 ppm error .

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